Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane
CAS No.: 32133-82-7
Cat. No.: VC2004453
Molecular Formula: C30H20F12O2S
Molecular Weight: 672.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32133-82-7 |
|---|---|
| Molecular Formula | C30H20F12O2S |
| Molecular Weight | 672.5 g/mol |
| IUPAC Name | bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane |
| Standard InChI | InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H |
| Standard InChI Key | RMIBJVUYNZSLSD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane possesses a central sulfur atom bonded to two diphenyl groups and further coordinated with two α,α-bis(trifluoromethyl)benzenemethanolato ligands through oxygen atoms . This unique arrangement creates a hypervalent sulfur center that underlies the compound's distinctive reactivity patterns. The molecular formula is C30H20F12O2S with a molecular weight of 672.5 g/mol, reflecting its relatively complex structure compared to other dehydrating agents.
The presence of twelve fluorine atoms in the form of trifluoromethyl groups significantly influences the compound's electronic properties, enhancing its electron-withdrawing characteristics and contributing to its reactivity profile . These fluorinated groups also increase the compound's lipophilicity, affecting its solubility in various organic solvents and its interactions with substrates during chemical transformations. The phenyl groups attached directly to the sulfur atom provide additional stabilization to the molecular framework while also influencing the steric environment around the reactive center .
From a structural perspective, the compound can be viewed as a tetracoordinate sulfur species with a distorted tetrahedral geometry around the central sulfur atom . This geometric arrangement is crucial for its function as a dehydrating agent, as it positions the alkoxy ligands optimally for exchange reactions with substrate alcohols . The structural complexity of Martin's sulfurane, with its multiple aromatic rings and highly fluorinated alkoxy groups, contributes to its unique chemical behavior and selectivity in various transformations .
Chemical Identifiers and Nomenclature
Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is known by several synonyms in the chemical literature, reflecting its importance and widespread use . These alternative names include Martin's Sulfurane, Bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, and (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur . Such nomenclature variations highlight different structural aspects or emphasize the coordination chemistry of the compound .
The compound is uniquely identified by its CAS registry number 32133-82-7, which serves as an unambiguous reference point across chemical databases and literature . Additionally, the compound can be identified through its InChI (International Chemical Identifier) and InChIKey, which provide standardized representations of its chemical structure suitable for computational applications and database searches . These identifiers are essential for accurately tracking and referencing the compound in scientific literature and chemical databases.
The SMILES notation (Simplified Molecular-Input Line-Entry System) provides another standardized representation of the compound's structure, facilitating computational analysis and database searches . This string-based notation encodes the connectivity and stereochemistry of the molecule in a compact format that can be interpreted by various chemical software applications. The availability of multiple standardized identifiers ensures that researchers can unambiguously reference and access information about this important reagent across different platforms and databases.
Physical and Chemical Properties
Martin's sulfurane exists as a white crystalline solid with a melting point of 107-109°C . The compound exhibits good solubility in a range of organic solvents including ethers, benzene, acetone, and alcohols, which facilitates its use in various reaction media depending on the specific requirements of the transformation being performed . This solubility profile is advantageous for synthetic applications, as it allows flexibility in choosing reaction conditions suitable for different substrates.
A crucial characteristic of Martin's sulfurane is its sensitivity to moisture . The compound readily undergoes hydrolysis when exposed to water, necessitating careful handling and storage under anhydrous conditions . This hygroscopic nature is directly related to the reactivity of the hypervalent sulfur center and the labile alkoxy ligands that are susceptible to nucleophilic attack by water molecules . Despite this sensitivity, the compound demonstrates good stability when properly stored, although it does decompose slowly at room temperature in solution .
The reactivity of Martin's sulfurane is primarily directed toward active hydrogen compounds, particularly alcohols. This selectivity makes it valuable for targeting specific functional groups within complex molecular frameworks without affecting other potentially sensitive moieties. The compound's unique reactivity profile, combining high activity with good selectivity under mild conditions, distinguishes it from other dehydrating agents and contributes to its utility in synthetic organic chemistry .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane can be accomplished through multiple synthetic pathways, with two primary routes being well-established in the literature . The first method involves the reaction of diphenyl sulfide with the potassium salt of 1,1,1,3,3,3-hexafluoro-2-phenylisopropanol in the presence of chlorine in ether at -78°C . This approach utilizes the nucleophilic character of the potassium alkoxide to attack the chlorinated diphenyl sulfide intermediate, forming the desired hypervalent sulfur compound .
The second synthetic route employs diphenyl sulfide with 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl hypochlorite and potassium 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanolate in ether. This method avoids the use of chlorine gas, making it potentially more convenient for laboratory-scale preparations. In both synthetic approaches, the reaction proceeds under anhydrous conditions to prevent hydrolysis of the sensitive intermediates and the final product .
The preparation of Martin's sulfurane requires careful control of reaction conditions, including temperature, solvent purity, and exclusion of moisture . Typically, the reactions are conducted at low temperatures (between -78°C and room temperature) to manage the reactivity of the intermediates and maximize the yield of the desired product . Upon completion of the reaction, the product can be isolated through appropriate workup procedures, although care must be taken to minimize exposure to moisture throughout the isolation process .
Key Intermediates and Precursors
A critical intermediate in the synthesis of Martin's sulfurane is the potassium salt of 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol, which serves as the source of the alkoxy ligands in the final product . This salt is prepared from 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol (also known as α,α-bis(trifluoromethyl)benzyl alcohol), a compound with its own set of interesting properties and applications . The preparation of this precursor alcohol is well-documented, and it is commercially available or can be synthesized through established procedures .
The preparation of the potassium salt typically involves the treatment of 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol with a strong base, such as potassium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran or ether . This deprotonation generates the potassium alkoxide, which is then used directly in the subsequent reaction with the sulfur-containing precursor . The high acidity of the alcohol, enhanced by the electron-withdrawing trifluoromethyl groups, facilitates this deprotonation and contributes to the unique reactivity of the resulting alkoxide .
Another key intermediate in some synthetic routes is 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl hypochlorite, which serves as both an oxidizing agent and a source of chlorine for the activation of the diphenyl sulfide. This hypochlorite intermediate is typically generated in situ and used immediately due to its potential instability. The careful management of these reactive intermediates is essential for the successful synthesis of Martin's sulfurane with high purity and yield .
Mechanism of Action
General Mechanistic Pathway
The mechanism of action of Martin's sulfurane in dehydration reactions involves several distinct steps that collectively explain its effectiveness as a dehydrating agent . Initially, the reaction begins with the rapid exchange of one of the alkoxy ligands on the sulfurane with the alcohol substrate . This exchange is facilitated by the nucleophilic attack of the alcohol on the hypervalent sulfur center, leading to the displacement of one of the original alkoxy groups. The resulting intermediate then undergoes ionization to form an alkoxysulfonium ion, which is the key reactive species in the subsequent elimination process .
Following the formation of the alkoxysulfonium ion, the reaction can proceed through either an E1 or E2 elimination pathway, depending on the nature of the substrate and the reaction conditions . For secondary alcohols, the reaction typically favors an E2-type mechanism with an anti-periplanar transition state, leading to stereoselective formation of alkenes . In contrast, tertiary alcohols often react through an E1-type mechanism, with the formation of a carbocation intermediate that subsequently loses a proton to generate the alkene product .
The unique reactivity of Martin's sulfurane can be attributed to the special properties of the hypervalent sulfur center and the influence of the fluorinated alkoxy ligands . The electron-withdrawing nature of the trifluoromethyl groups enhances the leaving group ability of the alkoxide derived from the sulfurane, facilitating the elimination process. Additionally, the steric bulk of the phenyl groups and fluorinated alkoxy ligands contributes to the selectivity observed in various transformations .
Substrate Specificity and Selectivity
Martin's sulfurane exhibits distinctive substrate specificity and selectivity patterns that make it particularly valuable for certain types of transformations . Secondary alcohols undergo facile elimination to form alkenes, typically with good stereoselectivity that often favors the formation of the more stable isomer . Tertiary alcohols also readily undergo dehydration, although the stereoselectivity may be influenced more by substrate-specific factors due to the predominance of E1-type mechanisms .
Primary alcohols lacking acidic β-hydrogens display different reactivity patterns when treated with Martin's sulfurane . Instead of elimination, these substrates often undergo substitution reactions to generate unsymmetrical ethers through the nucleophilic reactivity of the alkoxy substituent from the native sulfurane . This divergent reactivity illustrates how the mechanism can adapt based on the structural features of the substrate, allowing for selective transformations of different types of alcohols .
The selectivity of Martin's sulfurane is also evident in its ability to differentiate between similarly reactive functional groups in complex molecules . For example, in polyol substrates, the reagent can selectively dehydrate specific hydroxyl groups based on subtle differences in their chemical environment . This selectivity has been demonstrated in the synthesis of various natural products, where specific alkenes were generated with predictable stereochemistry despite the presence of multiple hydroxyl groups . Such discriminating reactivity makes Martin's sulfurane an invaluable tool for late-stage modifications of complex natural products and pharmaceutical intermediates .
Stereochemical Outcomes
The stereochemical outcome of dehydration reactions with Martin's sulfurane is highly dependent on the substrate structure and reaction conditions . For secondary alcohols, the elimination typically proceeds through an anti-periplanar arrangement of the leaving group and the β-hydrogen, leading to predictable stereochemistry in the resulting alkene . This anti-selective E2 mechanism has been particularly valuable in the synthesis of Z-configured dehydroamino acids and related structures .
Computational studies have provided insight into the transition state geometry involved in these eliminations, revealing a highly asynchronous anti-configured transition state that explains the observed stereoselectivity . These studies suggest that the (bis-trifluoromethyl)benzyl alkoxide expelled from Martin's sulfurane may participate in the reaction, influencing the stereochemical outcome . This mechanistic insight helps rationalize the observed preference for certain stereoisomers in various substrate classes.
Interestingly, solvent effects can significantly impact the stereochemical outcome of eliminations with Martin's sulfurane . Variations in the ratio of stereoisomeric olefin products have been observed when different solvents are employed, highlighting the complex interplay of factors that determine the final stereochemistry . These solvent-dependent effects provide additional tools for controlling the stereochemical outcome of dehydration reactions, allowing synthetic chemists to optimize conditions for the desired stereochemical result .
Applications in Organic Synthesis
Dehydration of Alcohols to Alkenes
The most prominent application of diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is the dehydration of alcohols to form alkenes, a transformation that serves as a cornerstone in organic synthesis . This reaction proceeds efficiently for secondary and tertiary alcohols, typically yielding the thermodynamically favored alkene isomer . The mild, neutral conditions employed with Martin's sulfurane represent a significant advantage over traditional dehydration methods that often require strong acids or harsh reaction conditions .
A particularly valuable aspect of this dehydration methodology is its compatibility with complex, polyfunctional substrates that might be sensitive to conventional dehydrating conditions . For example, in peptide-derived structures containing hydroxyl groups, Martin's sulfurane can selectively generate dehydroamino acids without disrupting the peptide backbone or other sensitive functional groups . This selectivity is crucial for late-stage modifications in the synthesis of bioactive compounds and natural products .
The dehydration reaction typically employs a small stoichiometric excess of Martin's sulfurane in anhydrous solvents such as dichloromethane or chloroform . Reaction temperatures can vary depending on the substrate reactivity, ranging from below 0°C to room temperature . The practical simplicity of performing eliminations with Martin's sulfurane, coupled with its predictable reactivity and selectivity, has contributed to its widespread adoption in synthetic organic chemistry .
Cleavage of Amides and Other Transformations
Beyond dehydration and cyclization reactions, diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane exhibits versatility in mediating various other transformations . One notable application is the cleavage of secondary amides when treated with Martin's sulfurane in dimethylformamide (DMF) . This reaction leads to the formation of S,S-diaryl-N-alkyl sulfinimines, which are valuable synthetic intermediates that can be further elaborated into various nitrogen-containing compounds .
Martin's sulfurane can also facilitate oxidation reactions with certain nitrogen-containing substrates . Alkyl or aryl substituted primary amines, primary amides, sulfonamides, and ammonia undergo oxidation when treated with this reagent . These oxidative transformations provide access to various nitrogen-containing functional groups that serve as important building blocks in organic synthesis .
Additionally, Martin's sulfurane has been employed in coupling reactions, although this application is less common than its use in dehydration or amide cleavage . The reagent's ability to generate reactive intermediates under mild conditions makes it suitable for certain types of molecular coupling processes that might be difficult to achieve through alternative methods . This breadth of reactivity illustrates the versatility of Martin's sulfurane as a synthetic tool beyond its primary application as a dehydrating agent .
Applications in Natural Product Synthesis
The unique reactivity profile and selectivity of Martin's sulfurane have led to its adoption in numerous natural product syntheses, where it has proven invaluable for constructing complex structural features . One illustrative example is the synthesis of resormycin, where the reagent was employed for the site-selective dehydration of threo-configured bis-alcohols . This transformation selectively generated a Z-configured alkene, demonstrating the reagent's ability to control both regio- and stereoselectivity in complex systems .
Another notable application was observed in the total synthesis of the complex chlorosulfolipid mytilipin B . In this synthesis, Martin's sulfurane facilitated the site-selective dehydration of a poly-chlorinated bis-alcohol to construct an E-configured olefin with excellent selectivity . This transformation highlights the reagent's compatibility with sensitive functional groups, including the multiple chlorine substituents present in this challenging natural product .
Biochemical Properties and Biological Activity
Interactions with Biological Systems
Although diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is primarily utilized as a synthetic reagent, understanding its potential interactions with biological systems is relevant for both safety considerations and potential applications. The compound's highly fluorinated structure influences its lipophilicity and membrane permeability, properties that could affect its behavior in biological contexts. The fluorinated alkoxy groups enhance stability and lipophilicity, potentially allowing for better membrane permeability and interaction with lipid bilayers if the compound were to be used in biological applications.
Comparison with Other Dehydrating Reagents
Martin's Sulfurane vs. Burgess Reagent
Among the various dehydrating agents available to synthetic chemists, the Burgess reagent (methyl-N-(triethylammoniumsulphonyl)carbamate) represents one of the most important alternatives to Martin's sulfurane . Both reagents facilitate dehydration under relatively mild conditions, but they exhibit distinct differences in reactivity and selectivity that make each preferentially suited for specific applications . A fundamental difference lies in their stereoselectivity: while Martin's sulfurane generally provides anti-selective dehydration, the Burgess reagent typically delivers syn-selective dehydration, as demonstrated in various structural contexts .
The reaction kinetics also differ significantly between these reagents . Martin's sulfurane-mediated dehydrations generally proceed rapidly, often completing within approximately one hour, whereas reactions with the Burgess reagent may require longer reaction times depending on the substrate . Temperature requirements represent another point of distinction: Martin's sulfurane frequently functions effectively below room temperature, while the Burgess reagent usually requires heating to achieve optimal reactivity .
The product distribution observed with these reagents can also vary considerably . Dehydration with Martin's sulfurane typically yields alkenes as the primary products, often accompanied by diphenyl sulfoxide and alcohol as minor byproducts . In contrast, the Burgess reagent may generate different stereoisomeric distributions of alkene products, providing complementary selectivity that expands the synthetic options available to chemists . This complementarity makes both reagents valuable tools in the synthetic chemist's arsenal, with the choice between them often dictated by the specific stereochemical requirements of the target structure .
Limitations and Considerations
Despite its many advantages, Martin's sulfurane does present certain limitations and practical considerations that should be taken into account when planning synthetic strategies . Perhaps the most significant limitation is the compound's sensitivity to moisture, which necessitates careful handling under strictly anhydrous conditions . This sensitivity can complicate the use of Martin's sulfurane in large-scale applications or in settings where rigorous exclusion of moisture is challenging .
The cost of Martin's sulfurane, which is significantly higher than many traditional dehydrating agents, represents another practical consideration. While the reagent is commercially available, its complex structure and specialized synthesis contribute to its relatively high cost, which may influence decisions about its use, particularly in large-scale applications or cost-sensitive settings. For this reason, Martin's sulfurane is often reserved for challenging transformations where alternative methods are inadequate, rather than being employed as a routine dehydrating agent .
Finally, the substrate scope, while broad, does have certain limitations . Primary alcohols without acidic β-hydrogens typically undergo substitution rather than elimination, limiting the utility of Martin's sulfurane for generating terminal alkenes from primary alcohols . Additionally, in some substrate classes, competing reaction pathways such as cyclodehydration may predominate over the desired elimination, necessitating careful optimization of reaction conditions . Understanding these limitations is essential for effectively incorporating Martin's sulfurane into synthetic planning and for selecting the most appropriate dehydrating agent for specific transformations .
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